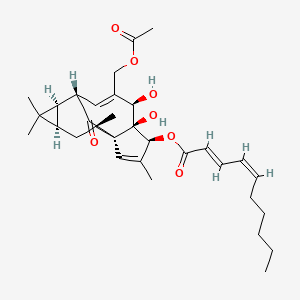

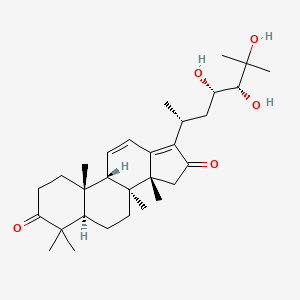

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate

Overview

Description

The compound tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical entity that can be utilized as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl protected compounds and their utility in various synthetic applications.

Synthesis Analysis

The synthesis of tert-butyl protected compounds is often performed to introduce protection groups that can be removed later after the completion of desired chemical transformations. For example, the synthesis of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine was achieved in two steps and could be upscaled to gram amounts, demonstrating the practicality of synthesizing tert-butyl protected compounds . Similarly, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was obtained through acid-catalyzed hydrolysis followed by glycol cleavage . These methods could potentially be adapted for the synthesis of tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl protected compounds is characterized by the presence of the tert-butyl group, which is a bulky and electron-donating group. This can influence the reactivity and stability of the molecule. For instance, the tert-butyldiphenylsilylmethyl function in aziridine and azetidine compounds controlled the regioselectivity and stereochemistry of the products . The molecular structure of tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate would likely exhibit similar steric effects due to the tert-butyl group.

Chemical Reactions Analysis

Tert-butyl protected compounds participate in a variety of chemical reactions. The tert-butyldiphenylsilylmethyl-substituted azetidine, for example, reacted efficiently with nitriles and carbonyl substrates to generate various heterocyclic products . The tert-butyl protected guanidines were synthesized using 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, which showed excellent performance in both solution-phase and solid-phase reactions . These reactions highlight the versatility of tert-butyl protected compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl protected compounds are influenced by the protective groups. The tert-butyl group increases the steric bulk, which can affect solubility, boiling point, and reactivity. For instance, the tert-butyl group in 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives was found to enhance antibacterial activities compared to their non-protected counterparts . The tert-butyl group also provides thermal stability, as demonstrated by the stability of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine under heating conditions . These properties are crucial for the practical application of tert-butyl protected compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

1. Stereoselective Syntheses in Organic Chemistry

The compound tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate and its derivatives are significant in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been used in reactions with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, crucial for stereoselective synthesis (Boev et al., 2015).

2. Scaffold for Preparing Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a novel scaffold for preparing substituted piperidines. This process involves regioselective ring-opening and serves as a base for further chemical modifications (Harmsen et al., 2011).

3. Synthesis of Chiral Auxiliaries and Amino Acid Derivatives

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis. It demonstrates the compound's utility in creating enantiomerically pure amino acids, which are valuable in pharmaceutical and chemical research (Studer et al., 1995).

4. Preparation of Novel Azetidines

Research involving the preparation of novel azetidines like 1-t-Butyl-3-bromo-3-methylazetidines highlights the potential for creating unique molecular structures. These azetidines can undergo nucleophilic substitution, paving the way for a variety of chemical applications (Stankovic et al., 2012).

5. Applications in Asymmetric Synthesis

The compound's derivatives have been used in parallel kinetic resolution for asymmetric synthesis, such as the synthesis of 3-oxy-substituted cispentacin and transpentacin derivatives. This demonstrates its importance in creating enantiomerically pure compounds (Aye et al., 2008).

properties

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131834 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate | |

CAS RN |

1638744-13-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)

![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)